3-Hydroxyoctanoic acid (CAS 88930-08-9) is an 8-carbon medium-chain length (mcl) beta-hydroxy fatty acid that serves as a critical monomeric building block in the biosynthesis of polyhydroxyalkanoates (PHAs), specifically poly(3-hydroxyoctanoate) (PHO) [1]. Unlike short-chain PHA monomers, this compound imparts unique elastomeric, low-crystallinity properties to biopolymers, making it highly valuable for flexible medical scaffolds and biodegradable plastics [2]. Beyond materials science, 3-hydroxyoctanoic acid is a bioactive molecule that inhibits bacterial quorum sensing and serves as a pathognomonic diagnostic biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency [3].
Generic substitution of 3-hydroxyoctanoic acid fails across both polymer manufacturing and analytical applications due to strict chain-length dependencies [1]. Replacing it with the short-chain analog 3-hydroxybutyric acid (C4) fundamentally alters polymer mechanics, shifting the resulting material from a flexible thermoplastic elastomer to a highly crystalline, brittle plastic that is difficult to melt-process [2]. Substituting with non-hydroxylated octanoic acid eliminates the beta-hydroxyl group required for esterification into polyhydroxyalkanoates (PHAs) [1]. In clinical diagnostics, substituting with other hydroxy fatty acids (e.g., C4 or C16) invalidates LC-MS/MS assay calibration, as the specific accumulation of the C8 derivative is the definitive marker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency [3].
When synthesized into a homopolymer (PHO), 3-hydroxyoctanoic acid produces a material with a glass transition temperature (Tg) of approximately -35°C and low crystallinity (~30-37%) [1]. In head-to-head comparison, poly(3-hydroxybutyrate) (PHB) derived from the C4 analog exhibits a Tg of ~4-6°C and high crystallinity (~60-70%) [1].
| Evidence Dimension | Glass Transition Temperature (Tg) and Crystallinity |
| Target Compound Data | PHO Tg ~ -35°C; Crystallinity ~30-37% |
| Comparator Or Baseline | PHB Tg ~ 4-6°C; Crystallinity ~60-70% |
| Quantified Difference | C8 monomer lowers Tg by ~40°C and reduces crystallinity by ~30%, yielding >1000% elongation to break |
| Conditions | Differential Scanning Calorimetry (DSC) and X-ray diffraction of cast polymer films |
Procurement of the C8 monomer is essential for synthesizing flexible, rubber-like bioplastics that avoid the brittleness inherent to standard C4-based PHAs.
The incorporation of 3-hydroxyoctanoic acid into PHA chains drastically lowers the melting temperature (Tm), with pure PHO melting at ~60°C [1]. By contrast, pure poly(3-hydroxybutyrate) (PHB) melts at ~170-180°C, which is hazardously close to its thermal degradation temperature, limiting its processability[1].
| Evidence Dimension | Melting Temperature (Tm) and Processing Window |
| Target Compound Data | PHO Tm ~ 60°C |
| Comparator Or Baseline | PHB Tm ~ 170-180°C |
| Quantified Difference | Lowers Tm by over 100°C compared to the C4 homopolymer, vastly widening the thermal processing window |
| Conditions | Thermal analysis during melt extrusion and electrospinning |
Enables thermal processing techniques like injection molding and extrusion without risking heat-induced polymer degradation.
In newborn screening and metabolomics, 3-hydroxyoctanoic acid (C8) pathognomonically accumulates in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency [1]. Short-chain (C4) or long-chain (C14-C16) hydroxy acids cannot be used as substitutes, as they indicate entirely different genetic defects (SCAD or VLCAD deficiencies) [1].
| Evidence Dimension | Chain-Length Specific Biomarker Accumulation |
| Target Compound Data | Specific elevation of C8-hydroxy fatty acids |
| Comparator Or Baseline | C4 or C16 hydroxy acids (indicate SCAD/VLCAD) |
| Quantified Difference | Only the C8 derivative provides the specific diagnostic sensitivity required for MCAD deficiency calibration |
| Conditions | LC-MS/MS and gas chromatography analysis of patient plasma and urine |
Laboratories must procure the exact C8 analytical standard to accurately calibrate diagnostic assays for this specific metabolic disorder.
(R)-3-hydroxyoctanoic acid inhibits Pseudomonas aeruginosa PAO1 pyocyanin production and exhibits a specific therapeutic window (MIC 2.8-7.0 mM for bacteria) with low mammalian cytotoxicity (IC50 > 3 mM) [1]. While 3-hydroxydecanoic acid (C10) shows higher potency against certain fungi, the C8 monomer provides a distinct baseline for synthesizing non-toxic halogenated derivatives [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) and Cytotoxicity |
| Target Compound Data | MIC 2.8-7.0 mM (bacteria); IC50 > 3 mM (mammalian cells) |
| Comparator Or Baseline | 3-hydroxydecanoic acid (C10) (higher fungal potency but different quorum sensing baseline) |
| Quantified Difference | C8 provides a specific chain-length dependent balance of anti-biofilm activity and high mammalian cell viability |
| Conditions | In vitro broth microdilution and human lung fibroblast proliferation assays |
Dictates the selection of the precise chain length when formulating anti-biofilm medical coatings that require high biocompatibility.
Utilized as a primary monomer to produce poly(3-hydroxyoctanoate) (PHO) or to copolymerize with short-chain PHAs, yielding flexible, biodegradable packaging and agricultural films with high elongation-to-break [1].
Procured as a high-purity analytical standard for LC-MS/MS and GC-MS calibration in newborn screening programs to detect medium-chain acyl-CoA dehydrogenase (MCAD) deficiency [2].
Employed in the synthesis of low-crystallinity, wide-processing-window biopolymers for electrospun tissue engineering scaffolds and resorbable sutures that require high flexibility [1].
Incorporated into medical device coatings where its inherent capability to inhibit Pseudomonas aeruginosa quorum sensing helps prevent hospital-acquired infections without causing mammalian cytotoxicity [3].